molecular formula C13H11Br B018806 3-(Bromomethyl)biphenyl CAS No. 14704-31-5

3-(Bromomethyl)biphenyl

Cat. No. B018806
CAS RN: 14704-31-5
M. Wt: 247.13 g/mol
InChI Key: RTFPTPXBTIUISM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of biphenyl derivatives, including those similar to "3-(Bromomethyl)biphenyl," involves various chemical strategies. For instance, the homocoupling of 1-bromo-3,5-di(p-X-phenylethynyl)benzene mediated by zero-valent nickel complexes is a method to obtain conjugated biphenyl derivatives efficiently (Rodríguez et al., 2009). Another synthesis approach involves the regioselective 5-exo-dig bromocyclization of 2-alkynylbenzoic acids, leading to 3-(bromomethylene)isobenzofuran-1(3H)-ones, showcasing the versatility in synthesizing brominated biphenyl compounds (Zheng et al., 2019).

Molecular Structure Analysis

The molecular structure of biphenyl derivatives, such as 2,6-di(bromomethyl)biphenyl, reveals a near-perpendicular arrangement of the two phenyl rings and an anti-conformation of the bromomethyl groups, highlighting the complex interactions and arrangements in these compounds (Obrey et al., 2002).

Chemical Reactions and Properties

Chemical reactions involving bromomethyl biphenyls are diverse, ranging from palladium-catalyzed cross-coupling reactions to electrochemically induced multicomponent transformations. These reactions underscore the reactivity and versatility of bromomethyl biphenyl compounds in synthesizing a wide range of products (Rizwan et al., 2014).

Physical Properties Analysis

The physical properties, including crystal structures and molecular geometries of brominated biphenyl compounds, are crucial for understanding their behavior and potential applications. Studies such as the one on the molecular structure of 2,6-di(bromomethyl)biphenyl provide detailed insights into the arrangement of atoms and the overall geometry of these molecules (Obrey et al., 2002).

Chemical Properties Analysis

The chemical properties of "3-(Bromomethyl)biphenyl" derivatives, such as their reactivity in Suzuki cross-coupling reactions and their potential as intermediates for further chemical transformations, are highlighted in the literature. These properties are pivotal in exploring the utility and functionalization of biphenyl compounds in various chemical contexts (Rizwan et al., 2014).

Scientific Research Applications

  • Synthesis of Drug Components : 4′-Bromomethyl-2-(N-trityl-1H-tetrazol-5-yl)biphenyl, a derivative of 3-(Bromomethyl)biphenyl, has been synthesized successfully from 4′-methyl-2-cyano-biphenyl. This synthesis yielded a valuable component for Sartan, a family of drugs used to treat hypertension and heart failure (Wang, Sun, & Ru, 2008).

  • Pharmacological Activity : Biphenyls and their derivatives, like 3-(Bromomethyl)biphenyl, are significant intermediates in organic chemistry. They form compounds with pharmacological activity, potentially acting against various diseases and disorders (Jain, Gide, & Kankate, 2017).

  • Anti-HIV Activity : Brominated hexahydroxybiphenyl derivatives, related to 3-(Bromomethyl)biphenyl, have demonstrated potent anti-HIV activity. The types of substituents on the phenolic hydroxy groups are crucial for enhanced activity (Xie et al., 1995).

  • Green Chemistry Applications : The Pd/g-C3N4 nanocomposite catalyzes a green Suzuki-Miyaura coupling reaction, enabling the complete conversion of bromobenzene and high yield of biphenyl under mild conditions, without toxic solvents or inert atmosphere. This process is significant in the context of green chemistry and environmental sustainability (Sun et al., 2015).

  • Anti-Tyrosinase Activities : Novel biphenyl ester derivatives, which include derivatives of 3-(Bromomethyl)biphenyl, have shown promising anti-tyrosinase activities. Some of these derivatives exhibit inhibitions comparable to standard kojic acid (Kwong et al., 2017).

Safety And Hazards

“3-(Bromomethyl)biphenyl” is a hazardous chemical. It can cause skin burns and eye damage. It may also cause respiratory irritation if inhaled . It is recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contacting with skin and eye, and use personal protective equipment .

properties

IUPAC Name

1-(bromomethyl)-3-phenylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Br/c14-10-11-5-4-8-13(9-11)12-6-2-1-3-7-12/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTFPTPXBTIUISM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC(=C2)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00397563
Record name 3-(Bromomethyl)biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00397563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Bromomethyl)biphenyl

CAS RN

14704-31-5
Record name 3-(Bromomethyl)biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00397563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(Bromomethyl)biphenyl
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Under a nitrogen atmosphere a stirred solution of 12.9 grams of 3-phenylphenylmethanol in 50 mL of 47-49% hydrobromic acid was heated at reflux for two hours. Thin layer chromatographic analysis of the reaction mixture indicated that the reaction was incomplete. An additional 50 mL of 47-49% hydrobromic acid was added, and the stirred reaction mixture was heated at reflux for an additional two hours. After this time the reaction mixture was poured into ice-water, and the mixture was extracted with 100 mL of diethyl ether. The extract was dried with magnesium sulfate and filtered. The filtrate was concentrated under reduced pressure, yielding 16.2 grams of 3-phenylphenylmethyl bromide. The NMR spectrum was consistent with the proposed structure.
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12.9 g
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50 mL
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ice water
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50 mL
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Synthesis routes and methods II

Procedure details

3-Phenylbenzyl bromide (melting point 54°-56° C.) was prepared by illumination of a solution of 3-phenyltoluene and N-bromosuccinimide in carbon tetrachloride in the presence of azobisisobutyronitrile.
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Synthesis routes and methods III

Procedure details

p-tert-butylbenzoic acid (10.1 g) and thionyl chloride (20.2 g) were mixed with 100 ml of chloroform, followed by heating under reflux for 5 hours. After the solvent and the remaining thionyl chloride were distilled off under reduced pressure, the residue was dissolved in 10 ml of chloroform. The resulting chloroform solution was added dropwise to 17 ml of a 40% solution of methylamine in methanol under ice cooling. The temperature of the resulting mixture was allowed to rise to room temperature, at which the mixture was stirred for 48 hours. To the reaction mixture, 100 ml of 2 N hydrochloric acid were added. The resulting mixture was extracted with 100 ml of dichloromethane, and the organic layer was added first with water and then with a saturated aqueous solution of sodium chloride so that the organic layer was washed. The organic layer was washed further with a saturated aqueous solution of sodium hydrogencarbonate and the solvent was distilled off, whereby N-methyl-4-tert-butylbenzoic acid amide was obtained. The acid amide was dissolved in 100 ml of diethyl ether. After 3 g of lithium aluminum hydride were mixed, the resulting mixture was heated for 6 hours under reflux under a nitrogen gas atmosphere. After water was added under ice cooling to terminate the reaction, the insoluble matter was collected by filtration and was then washed with diethyl ether. The filtrate and the washing were combined and then washed with water, and the solvent was dissolved off under reduced pressure, whereby 3.69 g of N-(4-tert-butylbenzyl)methylamine were obtained. On the side, 9.83 g of 3-phenyltoluene were dissolved in 100 ml of carbon tetrachloride, followed by the addition of 10.5 g of N-bromosuccinimide and 150 mg of benzoyl peroxide. The resulting mixture was heated for 3 hours under reflux. The reaction mixture was allowed to cool down. The insoluble matter was filtered off. Subsequent to concentration of the filtrate, the resulting concentrate was purified by chromatography on a silica gel column (eluent: hexane/ethyl acetate=10/1), whereby 6.51 g of 3-(bromomethyl)biphenyl were obtained (yield: 45%). N-(4-tert-butylbenzyl)methylamine (2.78 g) and the 3-(bromomethyl)biphenyl were reacted at room temperature for 24 hours in the presence of sodium carbonate in N,N-dimethylformamide. The reaction mixture was extracted with chloroform and a saturated aqueous solution of sodium chloride. The organic layer was collected and then concentrated. The resulting concentrate was purified by chromatography on a silica gel column (eluent:hexane/chloroform=9/1), whereby 2.97 g of 4-tert-butyl-N-methyl-N-(3-phenylbenzyl)benzylamine (Compound 2) were obtained as a yellow oil (yield: 60.9%). Melting point: 175-176° C. The following is its NMR spectrum data.
Quantity
9.83 g
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reactant
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100 mL
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solvent
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10.5 g
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reactant
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150 mg
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catalyst
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Synthesis routes and methods IV

Procedure details

To a solution of 3-phenyltoluene (1.80 mL, 10.9 mmol) in carbon tetrachloride (50 mL) was added N-bromosuccinimide (2.124 g, 11.93 mmol) and the mixture heated to 70° C. AIBN (50 mg, 0.30 mmol) was added and the mixture refluxed for 30 mins. Additional AIBN was added (50 mg, 0.30 mmol) and the mixture refluxed for 16 hours. The reaction was cooled, filtered, and the solvent evaporated in vacuo. The residue was chromatographed (Silica gel, 5% EtOAc in hexanes) to afford the title compound as a white solid.
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1.8 mL
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2.124 g
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50 mL
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50 mg
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24
Citations
EL Plummer, AB Cardis, AJ Martinez… - Pesticide …, 1983 - Wiley Online Library
The synthesis of a series of mono‐ and disubstituted biphenyl‐3‐ylmethyl esters of 3‐(2,2‐dichlorovinyl)‐2,2‐dimethylcyclopropanecarboxylic acid is described. The bioactivity of these …
Number of citations: 19 onlinelibrary.wiley.com
D Worsch, F Vögtle - Journal of inclusion phenomena, 1986 - Springer
A new host compound of the onium salt type,N-(3-biphenylmethyl)quininium bromide (1), is described. This host compound shows an unusually high selectivity for the inclusion of …
Number of citations: 6 link.springer.com
E Grovenstein, G Wentworth - Journal of the American Chemical …, 1967 - ACS Publications
Reaction of 2-chloro-lw-biphenylyl-l, l-bis (p-biphenylyl) ethane with lithium in tetrahydrofuran at—65 yields 2-m-biphenylyl-2, 2-bis (p-biphenylyl) ethyllithium as shown by carbonation …
Number of citations: 36 pubs.acs.org
Y Yao, C Liao, Z Li, Z Wang, Q Sun, C Liu… - European journal of …, 2014 - Elsevier
A novel series of HDAC inhibitors demonstrating class I and IIb subtype selectivity have been identified using a scaffold-hopping strategy. Several designed compounds showed better …
Number of citations: 58 www.sciencedirect.com
JH Li, CF Bigge, RM Williamson… - Journal of medicinal …, 1995 - ACS Publications
A series of enantiomerically pure (phosphonomethyl)-substituted phenylalanine derivatives related to SDZ EAB 515 (1) were prepared as competitive iV-methyl-D-aspartate (NMDA) …
Number of citations: 37 pubs.acs.org
A Thaler, R Bergter, T Ossowski, BG Cox… - Inorganica chimica …, 1999 - Elsevier
… A solution of 3-bromomethyl-biphenyl (1.5 g, 6 mmol) and A15C5 (2 g, 9.1 mmol) in acetonitrile (100 ml) was heated at reflux for 8 h. The solvent was removed under vacuum and the …
Number of citations: 29 www.sciencedirect.com
R Sekioka, S Honda, E Honjo, T Suzuki… - Bioorganic & Medicinal …, 2020 - Elsevier
Gamma-secretase modulators (GSMs) are promising disease-modifying drugs for Alzheimer’s disease because they can selectively decrease pathogenic amyloid-β42 (Aβ42) levels. …
Number of citations: 6 www.sciencedirect.com
G Bernardinelli, TM Seidel, EP Kündig, LJ Prins… - Dalton …, 2007 - pubs.rsc.org
… Reaction of (S)-7 with two equivalents of 2-benzyloxy-3-bromomethyl-biphenyl, followed by … vii) K 2 CO 3 , 2-benzyloxy-3-bromomethyl-biphenyl (2 equiv.), MeCN, reflux; (viii) H 2 , Pd/C. …
Number of citations: 17 pubs.rsc.org
L Morera, G Labar, G Ortar, DM Lambert - Bioorganic & medicinal …, 2012 - Elsevier
A series of (1H-benzo[d][1,2,3]triazol-1-yl)(4-benzylpiperazin-1-yl)methanones and of (1H-benzo[d][1,2,3]triazol-1-yl)(4-phenylpiperazin-1-yl)methanones has been prepared and tested …
Number of citations: 39 www.sciencedirect.com
M El Gemayel, A Narita, LF Dössel, RS Sundaram… - Nanoscale, 2014 - pubs.rsc.org
In organic field-effect transistors (OFETs) the electrical characteristics of polymeric semiconducting materials suffer from the presence of structural/morphological defects and grain …
Number of citations: 96 pubs.rsc.org

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